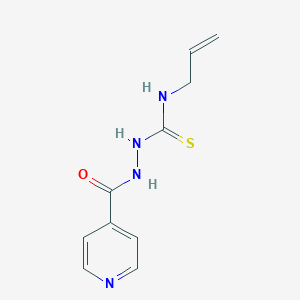

N-allyl-2-isonicotinoylhydrazinecarbothioamide

説明

“N-allyl-2-isonicotinoylhydrazinecarbothioamide” is a chemical compound with the molecular formula C10H12N4OS . It is not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

“N-allyl-2-isonicotinoylhydrazinecarbothioamide” has a molecular weight of 236.3 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

科学的研究の応用

Anticancer Activity : A study by Abou‐Melha (2021) found that N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes exhibit significant antioxidant and antitumor activities. The ligand and its Cd(II) complex showed strong activities.

Synthesis of Novel Compounds : Research by Mobinikhaledi et al. (2010) described the synthesis of novel Schiff bases involving N-allyl-2-isonicotinoylhydrazinecarbothioamide, leading to the development of various new compounds.

Fluorescent Chemosensor for Bioimaging : Patil et al. (2018) demonstrated that an N-allyl derivative can function as a fluorescent chemosensor for selective detection of bioactive Zn2+ and Mg2+ ions, with potential applications in live cell monitoring (Patil et al., 2018).

Inhibition of Carbonic Anhydrase Isoenzymes : A 2015 study by Işık et al. found that hydrazinecarbothioamide derivatives, including those with allyl moieties, could inhibit carbonic anhydrase isozymes, suggesting potential for novel inhibitor design.

Synthesis of Benzoxazine Monomers : Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, including derivatives of N-allyl compounds, which showed excellent thermomechanical properties and potential in high-performance thermosets (Agag & Takeichi, 2003).

Antibacterial and Antifungal Activity : Colanceska-Ragenovic et al. (2001) synthesized 4-allyl-5-aryl-1,2,4-triazoles from N-allylthiosemicarbazides and tested their antibacterial and antifungal effects against various microorganisms, indicating the potential application of N-allyl derivatives in antimicrobial treatments (Colanceska-Ragenovic et al., 2001).

Corrosion Inhibition : Ebenso et al. (2010) investigated thiosemicarbazides including N-allyl derivatives as corrosion inhibitors, demonstrating their effectiveness and potential application in materials science (Ebenso et al., 2010).

Chemoprevention of Cancer : Sumiyoshi and Wargovich (1990) found that organosulfur compounds, including those with allyl groups, inhibited chemically induced colon cancer in mice, suggesting a role for N-allyl derivatives in cancer chemoprevention (Sumiyoshi & Wargovich, 1990).

Antimycobacterial Activity : Sriram et al. (2009) reported that isonicotinoylhydrazinocarbothioamides showed significant antimycobacterial activity, highlighting the therapeutic potential of these compounds in treating tuberculosis, including drug-resistant strains (Sriram et al., 2009).

特性

IUPAC Name |

1-prop-2-enyl-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-5-12-10(16)14-13-9(15)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,13,15)(H2,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUACCRSZOJABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364370 | |

| Record name | N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

15886-23-4 | |

| Record name | NSC201929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

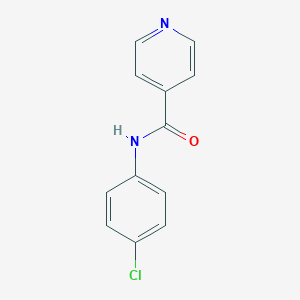

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of N-allyl-2-isonicotinoylhydrazinecarbothioamide in the synthesis of the target triazolethione compound?

A1: N-allyl-2-isonicotinoylhydrazinecarbothioamide serves as a crucial intermediate in the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The research highlights its synthesis through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide []. This intermediate then undergoes a base-catalyzed intramolecular dehydrative cyclization, leading to the formation of the desired triazolethione compound. This synthetic route underscores the importance of N-allyl-2-isonicotinoylhydrazinecarbothioamide as a stepping stone in achieving the target structure.

Q2: What spectroscopic data supports the characterization of N-allyl-2-isonicotinoylhydrazinecarbothioamide?

A2: While the research article focuses on the final triazolethione product, it mentions that the structures of intermediates, including N-allyl-2-isonicotinoylhydrazinecarbothioamide, were confirmed using IR, 1H-NMR, and 13C-NMR spectra []. These spectroscopic techniques provide valuable information about the compound's functional groups and carbon-hydrogen framework, ultimately confirming its structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)

![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)